Cynaropicrin

Description

This compound has been reported in Saussurea eopygmaea, Artemisia xerophytica, and other organisms with data available.

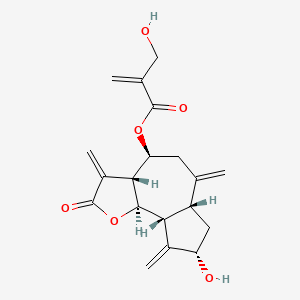

structure given in first source; RN given for ((3aR-(3aalpha,4alpha,6aalpha,8beta,9aalpha,9bbeta)))-isome

Structure

3D Structure

Properties

IUPAC Name |

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSCYOFDKADJDJ-NQLMQOPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957143 | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35730-78-0 | |

| Record name | Cynaropicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynaropicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cynaropicrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYNAROPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Cynaropicrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cynaropicrin is a naturally occurring sesquiterpene lactone of the guaianolide type, predominantly found in the leaves of the artichoke (Cynara scolymus L.) and other species of the Asteraceae family.[1] It is the principal compound responsible for the characteristic bitter taste of artichoke.[1] Structurally, this compound possesses a complex 5-7-5 fused tricyclic skeleton with multiple stereocenters and reactive functional groups, including an α-methylene-γ-butyrolactone ring, which is crucial for its diverse biological activities.[2] These activities include potent anti-inflammatory, antioxidant, anti-hepatitis C virus (HCV), and anti-tumor properties.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological mechanisms of this compound, supported by detailed experimental protocols and pathway diagrams to aid in research and development.

Chemical Structure and Identification

This compound is characterized by a complex molecular architecture. Its core is a guaianolide skeleton, which consists of a seven-membered ring fused to two five-membered rings.[2] One of these five-membered rings is a γ-butyrolactone. The structure also features four exocyclic double bonds and two hydroxyl groups, contributing to its reactivity and solubility.[2] The absolute stereochemistry has been determined, revealing six distinct stereocenters.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | [4] |

| CAS Number | 35730-78-0 | [2] |

| Molecular Formula | C₁₉H₂₂O₆ | [4] |

| SMILES | C=C1C--INVALID-LINK--O)OC(=O)C2=C)OC(=O)C(=C)CO | [4] |

| InChIKey | KHSCYOFDKADJDJ-NQLMQOPMSA-N | [4] |

Physicochemical and Spectroscopic Properties

This compound's physical and chemical properties are essential for its handling, formulation, and mechanism of action. The presence of hydroxyl groups and the ester functionality allows for some degree of water solubility.[1] A key chemical feature is the α,β-unsaturated carbonyl group within the lactone ring, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[2] This reactivity is believed to be central to many of its biological effects.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 346.4 g/mol | [4] |

| Appearance | Powder | |

| Boiling Point | 566.2 °C (Predicted) | [5] |

| Solubility | Miscible in DMSO, DMF, Ethanol. Soluble in Ethanol:PBS (pH 7.2) at 0.5 mg/mL. Specific solubility in DMSO is reported as 30 mg/mL (86.61 mM). | [2][3] |

| Storage | Store at -20°C for long-term stability. | [3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H-NMR | The signal for H-13(b) is noted for its excellent purity and is used for quantification purposes in DMSO-d₆. | [6][7] |

| ¹³C-NMR | Data available in spectral databases. Key resonances include those for the γ-lactone carbonyl carbon. | [4] |

| LC-MS (ESI+) | Precursor Ion [M+H]⁺: m/z 347.1489. Key Fragments: m/z 181.0985, 165.0679, 129.0676. | [4] |

Experimental Protocols

Protocol for Isolation and Purification

This compound can be isolated from artichoke leaves in gram-scale quantities.[2] While various methods exist, a general workflow involves solvent extraction followed by chromatographic purification. Supercritical CO₂ extraction is a selective method for this compound.[8]

Protocol: Supercritical Fluid Extraction (SFE)

-

Biomass Preparation: Lyophilize fresh artichoke leaves to remove water content and grind them into a fine powder to maximize surface area.

-

Extraction Parameters:

-

Apparatus: Supercritical Fluid Extractor.

-

Solvent: Supercritical CO₂.

-

Temperature: 40 °C.

-

Pressure: 300 bar.

-

-

Procedure: a. Load the powdered leaf material into the extraction vessel. b. Pressurize the system with CO₂ to the specified conditions (300 bar, 40 °C). c. Initiate the flow of supercritical CO₂ through the vessel to extract the compounds. d. The extract, rich in the less polar this compound, is collected in a separator by depressurizing the CO₂. This method yields a high recovery of this compound.[8]

-

Purification (if necessary): The resulting extract can be further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) to achieve >98% purity.[2]

Protocol for Quantitative ¹H-NMR (qNMR) Analysis

This protocol allows for the precise quantification of this compound in extracts without the need for an external calibration standard.[6][7]

-

Sample Preparation (Solid Phase Extraction): a. Dissolve a known mass of the artichoke leaf extract in a suitable solvent. b. Apply the solution to a C18 SPE cartridge, pre-conditioned with methanol and water. c. Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities. d. Elute the fraction containing this compound with a less polar solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen.

-

NMR Sample Preparation: a. Accurately weigh the dried extract and a known amount of an internal standard (e.g., anthracene). b. Dissolve the mixture in a known volume of deuterated solvent (DMSO-d₆).

-

NMR Data Acquisition: a. Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher). b. Ensure a sufficient relaxation delay (D1) is used (e.g., 30s) to allow for full magnetization recovery for accurate integration.

-

Quantification: a. Integrate the well-resolved signal of this compound (H-13(b)) and a signal from the internal standard. b. Calculate the concentration of this compound using the standard qNMR equation, accounting for the molar masses, number of protons for each signal, and the masses of the sample and internal standard.

Protocol for LC-MS Analysis

This protocol is suitable for the identification and quantification of this compound in complex mixtures.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start with 5% B, increase to 10% B at 10 min, 30% B at 25 min, and 40% B at 30 min.

-

-

Mass Spectrometry Conditions (ESI+):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the [M+H]⁺ ion at m/z 347.15.

-

-

Procedure: a. Prepare samples by dissolving the extract in the initial mobile phase composition and filtering through a 0.22 µm syringe filter. b. Inject the sample into the LC-MS system. c. Identify this compound based on its retention time and the accurate mass of its protonated molecular ion. Confirm identity using MS/MS fragmentation patterns.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily related to inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by the inhibitor protein IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and iNOS. This compound is a potent inhibitor of this pathway.[3][9] It is suggested that its α-methylene-γ-butyrolactone moiety can form a covalent bond with sulfhydryl groups on key proteins in the pathway, though the precise target is still under investigation. It may also suppress the upstream JAK-STAT pathway.

Caption: this compound inhibits the NF-κB inflammatory pathway.

Activation of the AhR-Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. This compound has been shown to be a potent activator of the Aryl Hydrocarbon Receptor (AhR)–Nrf2 pathway.[5] this compound induces the nuclear translocation of AhR. Inside the nucleus, AhR activation leads to the subsequent nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression and protecting the cell from oxidative damage, such as that induced by UVB radiation.[5]

Caption: this compound activates the AhR-Nrf2 antioxidant pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of this compound in vitro.

Caption: Workflow for in vitro anti-inflammatory activity assay.

Conclusion

This compound is a sesquiterpene lactone with a well-defined chemical structure and a range of significant, therapeutically relevant biological activities. Its ability to modulate fundamental cellular pathways such as NF-κB and Nrf2 makes it a compelling candidate for further investigation in drug development, particularly in the areas of inflammatory diseases, cancer, and dermatology. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute further studies on this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 35730-78-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound | C19H22O6 | CID 119093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Cynara cardunculus (artichoke) | 35730-78-0 | XC160151 [biosynth.com]

- 5. 35730-78-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. iris.unica.it [iris.unica.it]

- 8. Improvement in the this compound, Caffeoylquinic Acid and Flavonoid Content of Globe Artichokes with Gibberellic Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cynaropicrin: A Technical Guide to its Natural Sources, Abundance, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaropicrin is a sesquiterpene lactone of the guaianolide type, renowned for its characteristic bitter taste and a wide array of biological activities.[1] First isolated from the leaves of the globe artichoke (Cynara scolymus L.) in 1959, it has since garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-parasitic, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of the key signaling pathways it modulates.

Natural Sources and Abundance

This compound is predominantly found in plants belonging to the Asteraceae family, with the highest concentrations typically observed in the genus Cynara. The globe artichoke (Cynara cardunculus var. scolymus) stands out as the most significant natural source of this compound.

Distribution within the Plant

The concentration of this compound varies considerably across different parts of the artichoke plant. The leaves are the primary site of synthesis and accumulation, containing the highest abundance of the compound.[1][2] In contrast, other parts of the plant, such as the receptacle (heart), bracts, stems, and roots, contain significantly lower or even undetectable amounts.[2][3] Research indicates that this compound is specifically localized within the trichomes of the leaves.[3]

Quantitative Abundance of this compound

The following tables summarize the quantitative data on this compound abundance in various Cynara species and under different extraction conditions.

Table 1: this compound Content in Different Tissues of Cynara cardunculus

| Plant Part | Species/Cultivar | This compound Content (mg/g dry weight) | Reference |

| Leaves | C. cardunculus var. scolymus | 9.6 ± 0.4 | [2] |

| Leaves | C. cardunculus (Orte 2) | 8.143 | [4] |

| Leaves | C. cardunculus (Grato 1) | 4.994 | [4] |

| Leaves | C. cardunculus (Orte 1) | 3.946 | [4] |

| Bracts | C. cardunculus | 20.8 ± 0.5 | [5] |

| Stems | C. cardunculus | 2.7 ± 0.2 | [5] |

| Receptacle | C. cardunculus var. scolymus | Progressively decreases during inflorescence development | [3] |

| Roots | C. cardunculus var. scolymus | Almost undetectable | [3] |

| Inflorescence Stems | C. cardunculus var. scolymus | Almost undetectable | [3] |

Table 2: this compound Yield from Cynara cardunculus Leaves using Various Extraction Methods

| Extraction Method | Solvent/Conditions | This compound Yield (mg/g dry plant) | Reference |

| Supercritical CO2 Extraction (SCO2E) | 40 °C, 300 bar | 48.33 ± 2.42 | [6] |

| Ultrasound-Assisted Extraction (UAE) | 50:50% v/v ethanol:water | Not explicitly stated, but confirmed as a promising method | [7] |

| Deep Eutectic Solvent Extraction (DESE) | Choline chloride:levulinic acid (1:2) | 3.19 ± 0.26 | [6] |

| Ionic Liquid-Assisted Extraction | 500 mM [C14mim]Cl, 25 °C, 60 min, 1:20 S/L ratio | 37.3 (3.73 wt%) | [8] |

| Soxhlet Extraction | Dichloromethane, 7h | 4.53 wt% | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant material, primarily artichoke leaves.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the principles of using ultrasonic waves to enhance the extraction process.

Materials and Equipment:

-

Dried and powdered artichoke leaves (particle size < 400 μm)[9]

-

Ethanol/water mixture (e.g., 50:50 v/v)[7]

-

Ultrasonic bath or probe sonicator (e.g., 20 kHz)[10]

-

Beaker or flask

-

Stirring device

-

Centrifuge

-

Filtration apparatus (e.g., syringe filter with 0.20-μm pore size)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of dried and powdered artichoke leaves.

-

Solvent Addition: Add the ethanol/water solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:27 g/mL).[10]

-

Ultrasonic Treatment: Place the mixture in an ultrasonic bath or immerse the probe of a sonicator. Apply ultrasonic waves at a specified frequency (e.g., 20 kHz) and power/amplitude (e.g., 67%) for a defined duration (e.g., 30 minutes).[10] A pulsed mode with a specific duty cycle (e.g., 25%) can be employed to prevent overheating.[10] Maintain a constant temperature (e.g., 44 °C) throughout the process.[10]

-

Separation: After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.

-

Filtration: Filter the supernatant through a 0.20-μm syringe filter to remove any remaining fine particles.

-

Concentration: Concentrate the filtered extract using a rotary evaporator to remove the solvent and obtain a this compound-rich extract.

Protocol 2: Deep Eutectic Solvent (DES) Extraction of this compound

This protocol utilizes environmentally friendly deep eutectic solvents as an alternative to conventional organic solvents.

Materials and Equipment:

-

Dried and powdered artichoke leaves

-

Deep Eutectic Solvent (e.g., Choline chloride:levulinic acid at a 1:2 molar ratio)[6]

-

Water

-

Stirring device with temperature control

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Solvent Preparation: Prepare the DES by mixing the components (e.g., choline chloride and levulinic acid) at the desired molar ratio and heating gently until a homogeneous liquid is formed. An aqueous solution of the DES (e.g., 70 wt% water) can also be used.[11]

-

Extraction: Mix the powdered artichoke leaves with the DES or its aqueous solution at a specific solid-to-liquid ratio (e.g., 1:30).[5]

-

Incubation: Stir the mixture at a constant temperature (e.g., 25 °C) for a specified time (e.g., 60 minutes).[5]

-

Separation and Filtration: Centrifuge and filter the mixture as described in Protocol 1.

-

Recovery (Optional): To recover the this compound from the DES, water can be added as an anti-solvent to induce precipitation.[11] The precipitate can then be collected by centrifugation and filtration.

Protocol 3: Supercritical CO2 (SCO2) Extraction of this compound

This protocol employs supercritical carbon dioxide, a green solvent, for selective extraction.

Materials and Equipment:

-

Dried and powdered artichoke leaves

-

Supercritical fluid extraction (SFE) system

-

High-pressure CO2 source

Procedure:

-

System Preparation: Ensure the SFE system is clean and all components are functioning correctly.[12]

-

Loading: Load the ground plant material into the extraction vessel.[12]

-

Pressurization and Heating: Pressurize the system with CO2 and heat it to bring the CO2 to its supercritical state (e.g., 300 bar and 40 °C).[6][12]

-

Extraction: Pass the supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.[12]

-

Separation: Route the CO2-extract mixture to a separator where the pressure is reduced.[12] This causes the CO2 to return to a gaseous state, leaving behind the extracted this compound.[12]

-

Collection: Collect the this compound-rich extract from the collection vessel. The CO2 can be recycled for further extractions.[12]

Protocol 4: High-Performance Liquid Chromatography (HPLC) Quantification of this compound

This protocol outlines a method for the quantitative analysis of this compound in the obtained extracts.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm)[1]

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Syringe filters (0.20 μm)

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase and filter it through a 0.20-μm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

In the canonical pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and degradation, releasing the p50/p65 (NF-κB) dimer. The freed p50/p65 translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. This compound is suggested to exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival.

Caption: this compound modulates the MAPK/ERK signaling pathway.

Upon stimulation by growth factors, receptor tyrosine kinases activate Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate gene expression related to cell growth and survival. This compound has been shown to inhibit the phosphorylation of ERK, thereby downregulating this pathway.[2]

JAK-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and immune responses.

Caption: this compound suppresses the JAK-STAT signaling pathway.

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes. This compound has been suggested to suppress the JAK-STAT signaling pathway, contributing to its anti-inflammatory effects.[2][13]

Conclusion

This compound, a bioactive sesquiterpene lactone primarily sourced from the leaves of Cynara cardunculus, presents a compelling case for further investigation in the fields of pharmacology and drug development. This guide has provided a detailed overview of its natural abundance, robust protocols for its extraction and quantification, and insights into its mechanisms of action through the modulation of key signaling pathways. The presented data and methodologies offer a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound.

References

- 1. Extraction and recovery processes for this compound from Cynara cardunculus L. using aqueous solutions of surface-active ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. iris.unica.it [iris.unica.it]

- 8. mdpi.com [mdpi.com]

- 9. WO2017203498A1 - Processes for extracting this compound from leaves of cynara cardunculus l. - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]

- 13. researchgate.net [researchgate.net]

Investigating the Antioxidant Potential of Cynaropicrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cynaropicrin, a sesquiterpene lactone predominantly found in artichoke (Cynara scolymus), has emerged as a compound of significant interest due to its potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant potential of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The primary antioxidant activity of this compound is attributed to its ability to activate the Aryl hydrocarbon Receptor (AhR)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-NAD(P)H quinone oxidoreductase 1 (Nqo1) signaling pathway and inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. These actions collectively mitigate oxidative stress and inflammation, highlighting its therapeutic potential.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified in various in vitro and cellular assays. The following table summarizes the key findings from multiple studies, providing a comparative overview of its efficacy.

| Assay Type | Model System | Parameter | Result | Reference |

| Nqo1 Induction | Human Keratinocytes | EC50 | 0.89 ± 0.14 µM | (Takei et al., 2015)[1][2] |

| Cytotoxicity | Human Keratinocytes | CC50 | 47.6 ± 2.8 µM | (Takei et al., 2015)[1][2] |

| DPPH Radical Scavenging | In vitro | IC50 | 10 µg/mL | (Hegazy et al., 2016)[1] |

| Cytotoxicity | Human Tumor Cell Lines (SK-MEL-2, SK-OV-3, A549, HCT) | ED50 | 0.29 to 1.37 µg/mL | (Choi et al., 2005)[1] |

| Cytotoxicity | Human Tumor Cell Lines (SK-MEL-2, SK-OV-3) | ED50 | 4.07 µM, 7.42 µM | (Elsebai et al., 2016)[1] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary signaling pathways:

-

Activation of the AhR-Nrf2-Nqo1 Pathway: this compound activates the AhR, leading to the nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of several antioxidant and detoxifying enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (Nqo1).[1] This enzymatic upregulation enhances the cellular defense against reactive oxygen species (ROS).[1][2]

-

Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1][4][5] By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and mediators, thereby mitigating inflammation-induced oxidative stress.[1][6]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound-mediated activation of the AhR-Nrf2-Nqo1 signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Caption: General experimental workflow for assessing this compound's antioxidant potential.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

This compound standard solution (various concentrations in methanol or ethanol).

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol).

-

Methanol or ethanol (analytical grade).

-

96-well microplate or spectrophotometer cuvettes.

-

Microplate reader or spectrophotometer.

-

-

Procedure (adapted from Hegazy et al., 2016):

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add a freshly prepared DPPH solution to each well.

-

Prepare a control well containing only the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cellular Antioxidant Activity (CAA) Assay in Human Keratinocytes

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model.

-

Reagents and Materials:

-

Human keratinocytes (e.g., HaCaT cell line).

-

Cell culture medium and supplements.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

-

An oxidizing agent (e.g., UVB radiation or a chemical inducer like H₂O₂).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microplate reader or flow cytometer.

-

-

Procedure (conceptual, based on Takei et al., 2015):

-

Seed human keratinocytes in a 96-well plate and culture until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Wash the cells with PBS and then load them with DCFH-DA solution. DCFH-DA is a non-fluorescent probe that is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by ROS.

-

Induce oxidative stress in the cells (e.g., by exposure to a controlled dose of UVB radiation).

-

Measure the fluorescence intensity of DCF in each well using a fluorescence microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).

-

The reduction in fluorescence intensity in this compound-treated cells compared to untreated control cells indicates the antioxidant activity.

-

Data is typically expressed as a percentage of the control (cells subjected to oxidative stress without this compound treatment).

-

Conclusion

This compound demonstrates significant antioxidant potential through well-defined molecular mechanisms, primarily involving the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. The quantitative data presented herein provides a solid foundation for its further investigation as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. The detailed experimental protocols offer a framework for reproducible research in this promising area of drug discovery and development. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic applications of this compound.

References

- 1. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound- and chlorogenic acid-rich extracts easily prepared from Cynara cardunculus var. scolymus: Antioxidant and… [ouci.dntb.gov.ua]

- 3. This compound attenuates UVB-induced oxidative stress via the AhR-Nrf2-Nqo1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Averts the Oxidative Stress and Neuroinflammation in Ischemic/Reperfusion Injury Through the Modulation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Cynara scolymus L. suppresses photoaging of skin by inhibiting the transcription activity of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of this compound and related sesquiterpene lactones from leaves of artichoke (Cynara scolymus L.) on induction of iNOS in RAW264.7 cells and its high-affinity proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bitter Taste Reception of Cynaropicrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular mechanisms underlying the bitter taste perception of cynaropicrin, a characteristic sesquiterpene lactone found in artichokes. It covers the primary taste receptors involved, the downstream signaling cascade, quantitative activation data, and the experimental protocols used for characterization.

Introduction to this compound and Bitter Taste

This compound is a guaianolide-type sesquiterpene lactone primarily isolated from the leaves of the globe artichoke (Cynara scolymus). It is the principal contributor to the plant's distinct bitter taste. The perception of bitterness is a critical chemosensory mechanism that helps organisms avoid potentially toxic substances. In humans, this sense is mediated by a family of approximately 25 G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs). Understanding how compounds like this compound activate these receptors is vital for food science, particularly in bitterness modulation, and for pharmacology, due to the extra-oral expression and physiological roles of TAS2Rs.

Primary Molecular Target: TAS2R46

While the human genome contains 25 TAS2R genes, bitter compounds exhibit varying degrees of receptor selectivity. Functional assays have identified that sesquiterpene lactones, the chemical class to which this compound belongs, primarily and potently activate a specific bitter taste receptor: TAS2R46 [1][2][3].

TAS2R46 is recognized as a broadly tuned receptor, capable of detecting a wide array of structurally diverse bitter compounds, including other sesquiterpene lactones, diterpenoids, and alkaloids like strychnine[1][3]. Studies on closely related sesquiterpene lactones from other Asteraceae species, such as lactucopicrin and 11β,13-dihydrolactucopicrin, confirm TAS2R46 as the main receptor, responding to these compounds at low micromolar concentrations[2][4]. It is therefore concluded that the bitterness of this compound is mediated predominantly through the activation of TAS2R46[1].

Intracellular Signaling Pathway

The activation of TAS2R46 by this compound initiates a canonical GPCR signaling cascade within the taste receptor cell, leading to neurotransmitter release and the perception of bitterness.

Signaling Cascade Steps:

-

Ligand Binding : this compound binds to the orthosteric or allosteric binding pocket of the TAS2R46 receptor located on the apical membrane of the taste receptor cell.

-

G Protein Activation : This binding induces a conformational change in TAS2R46, which in turn activates an associated heterotrimeric G protein. In taste cells, the primary G protein is gustducin .

-

Effector Modulation : The activated α-subunit of gustducin and the dissociated βγ-subunits modulate downstream effectors. The Gβγ complex activates phospholipase C-β2 (PLC-β2) .

-

Second Messenger Production : PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release : IP3 diffuses through the cytoplasm and binds to the IP3 receptor (a ligand-gated ion channel) on the membrane of the endoplasmic reticulum (ER). This triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

TRPM5 Channel Activation : The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5) .

-

Cell Depolarization : The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to the depolarization of the taste receptor cell.

-

Neurotransmitter Release : The depolarization activates voltage-gated channels, including the calcium homeostasis modulator 1 (CALHM1) channel, which functions as an ATP-release channel. ATP is released into the synaptic cleft.

-

Afferent Nerve Signal : ATP acts as a neurotransmitter, activating purinergic receptors on adjacent afferent nerve fibers, which transmit the bitter signal to the gustatory cortex of the brain.

Figure 1. Intracellular signaling pathway of this compound-induced bitter taste.

Quantitative Activation Data

Functional characterization of TAS2R agonists involves determining their potency, typically expressed as the half-maximal effective concentration (EC₅₀). While specific EC₅₀ values for this compound are not consistently cited across all literature, data from structurally similar sesquiterpene lactones that activate TAS2R46 provide a strong reference for its potency.

| Compound | Receptor | EC₅₀ (μM) | Source |

| 11β,13-Dihydrolactucopicrin | TAS2R46 | 2.0 ± 0.6 | [2][4] |

| Lactucopicrin | TAS2R46 | ~16.6 (extrapolated) | [5] |

| This compound | TAS2R46 | N/A (Potent activation reported) | [1] |

Note: The bitterness recognition threshold for this compound in sensory studies is reported to be as low as 0.04 mM (40 μM), indicating potent activity.[1]

Experimental Protocols: Cell-Based Calcium Assay

The deorphanization and characterization of TAS2Rs are predominantly performed using heterologous expression systems coupled with a functional readout, such as intracellular calcium mobilization.

Objective : To determine if a compound (e.g., this compound) activates a specific TAS2R (e.g., TAS2R46) and to quantify its potency (EC₅₀).

Key Methodologies :

-

Cell Line Maintenance :

-

HEK293T (Human Embryonic Kidney 293T) cells are commonly used as they have low endogenous expression of taste receptors.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Transient Transfection :

-

HEK293T cells are seeded in 96- or 384-well plates.

-

After 24 hours, cells are co-transfected with two expression plasmids:

-

TAS2R Plasmid : A vector containing the cDNA for the human TAS2R46 gene. To enhance cell surface expression, the receptor is often tagged with an N-terminal signal sequence from another receptor, like the rat somatostatin receptor type 3 (SST3)[6].

-

Chimeric G Protein Plasmid : A vector containing the cDNA for a chimeric G protein, typically Gα16/gust44 . This chimera consists of the Gα16 subunit with its C-terminal 44 amino acids replaced by those of α-gustducin[7][8]. This modification effectively couples the TAS2R to the phospholipase C pathway, enabling a robust calcium signal upon receptor activation, regardless of the receptor's native G protein preference[9][10].

-

-

-

Calcium Assay :

-

Incubation : 24-48 hours post-transfection, the growth medium is removed.

-

Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Calcium 4 Assay kit) in a buffered salt solution (e.g., HBSS) for 1-1.5 hours in the dark at room temperature or 37°C. Probenecid may be included to prevent dye leakage[11].

-

Compound Application : The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence is recorded before the automated addition of this compound or other test compounds at various concentrations.

-

Signal Detection : Changes in fluorescence intensity are monitored over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺, signifying receptor activation.

-

-

Data Analysis :

-

The peak fluorescence response is measured for each concentration.

-

Data are normalized (e.g., to the maximum response of a reference agonist or as a percentage of baseline).

-

A dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration.

-

The EC₅₀ value is calculated by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Figure 2. Experimental workflow for a cell-based TAS2R activation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Human Bitter Taste Receptor Response to Sesquiterpene Lactones from Edible Asteraceae Species and Suppression of Bitterness through pH Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad tuning of the human bitter taste receptor hTAS2R46 to various sesquiterpene lactones, clerodane and labdane diterpenoids, strychnine, and denatonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Functional interaction between T2R taste receptors and G-protein alpha subunits expressed in taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Bitter Taste Receptor TAS2R16 Achieves High Specificity and Accommodates Diverse Glycoside Ligands by using a Two-faced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review on the Therapeutic Potential of Cynaropicrin

Abstract

Cynaropicrin, a sesquiterpene lactone primarily isolated from the artichoke (Cynara scolymus L.), has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth review of the existing literature on its therapeutic potential, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. The document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways modulated by this compound. Mechanistically, this compound exerts its effects by modulating critical cellular pathways, including the MAPK, NF-κB, and STAT signaling cascades, and by inducing oxidative stress, apoptosis, and mitophagy in target cells.[4][5][6][7] This compilation of current research is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical translation of this compound as a therapeutic agent.

Anticancer Potential

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a diverse range of cancer cell lines, including colorectal, glioblastoma, melanoma, multiple myeloma, hepatocellular carcinoma, and lung cancer.[4][5][7][8][9][10] Its anticancer activity is attributed to its ability to modulate multiple dysregulated signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Core Mechanisms of Action

-

Induction of Oxidative Stress and Apoptosis: A primary mechanism of this compound's anticancer effect is the elevation of intracellular reactive oxygen species (ROS).[4][8] In colorectal cancer cells, increased ROS levels activate the JNK/p38 MAPK signaling pathway, leading to caspase activation and apoptosis.[4] Similarly, in glioblastoma cells, this compound-induced ROS generation leads to a loss of mitochondrial membrane potential and activation of apoptotic and autophagic cell death pathways.[8] The cytotoxic effects can often be reversed by treatment with ROS scavengers like N-acetylcysteine (NAC).[8]

-

Modulation of Key Signaling Pathways:

-

MAPK Pathway: this compound's impact on the MAPK pathway is context-dependent. It activates the pro-apoptotic JNK and p38 MAPK pathways in colorectal cancer and hepatocellular carcinoma while inhibiting the pro-proliferative ERK1/2 pathway in melanoma and glioblastoma.[4][5][7][8]

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers.[5][8] this compound has been shown to inhibit NF-κB activity in melanoma and glioblastoma cells, contributing to the reduction of malignant features like migration and invasion.[5][8]

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are often persistently activated in cancer, promoting tumorigenesis.[6] this compound effectively inhibits the phosphorylation and nuclear translocation of STAT3 in colorectal cancer and multiple myeloma cells.[6][10] It can also reduce the formation of STAT3/STAT4 heterodimers.[6]

-

EGFR/AKT Pathway: In lung cancer cell lines H1975 and H460, this compound has been found to inhibit the EGFR/AKT signaling pathway, leading to reduced cell viability and induction of apoptosis.[9] It also downregulates total and phosphorylated AKT in multiple myeloma cells.[10]

-

-

Induction of Mitophagy and Parthanatos: In human hepatocellular carcinoma, this compound induces mitochondrial autophagy (mitophagy) by generating mitochondrial ROS and activating the p38 MAPK pathway, leading to the removal of damaged mitochondria and subsequent cell death.[7][11] In multiple myeloma, it has been shown to induce parthanatos-type cell death.[10]

Quantitative Anticancer Activity

The cytotoxic efficacy of this compound has been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values across various cancer cell lines.

| Cancer Type | Cell Line(s) | Parameter | Value | Citation(s) |

| Multiple Myeloma | AMO1 | IC50 (72h) | 1.8 ± 0.3 µM | [10] |

| KMS12BM | IC50 (72h) | 3.2 ± 0.2 µM | [10] | |

| Leukemia | CCRF-CEM | IC50 (72h) | 2.9 ± 0.0 µM | [10] |

| CEM/ADR5000 | IC50 (72h) | 2.6 ± 0.2 µM | [10] | |

| Glioblastoma | U-87 MG | IC50 (24h) | 24.4 ± 10.2 µM | [8] |

| Melanoma | SK-MEL-2 | ED50 | 4.07 µM | [1] |

| Ovarian Cancer | SK-OV-3 | ED50 | 7.42 µM | [1] |

| Lung Cancer | A549 | ED50 | 24.51 µM | [1] |

| Colon Adenocarcinoma | HCT | ED50 | 12.13 µM | [1] |

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.[12][13]

Inhibition of Pro-inflammatory Mediators

This compound strongly inhibits the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.[1][12] It also dose-dependently attenuates the production of nitric oxide (NO), a key inflammatory molecule, in stimulated macrophage-like RAW264.7 cells.[1][11][12] Furthermore, it can suppress the expression of pro-inflammatory cytokines like IL-6 and IL-8.[1][14]

Molecular Mechanisms

The anti-inflammatory action of this compound is primarily mediated through the suppression of the NF-κB and JAK-STAT signaling pathways.[11][15] By inhibiting these pathways, this compound downregulates the transcription of numerous genes involved in inflammation.[14] Its ability to suppress lymphocyte proliferation in response to various stimuli further underscores its immunomodulatory potential.[12][13] The inhibitory effects of this compound on these inflammatory processes can be abrogated by sulfhydryl compounds, suggesting a mechanism involving conjugation with sulfhydryl groups on target proteins.[12][13]

Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of this compound, particularly in the context of cerebral ischemia-reperfusion (I/R) injury.[15][16]

Mechanism in Ischemic Injury

In animal models of I/R injury, treatment with this compound significantly reduced brain edema, infarct volume, and blood-brain barrier (BBB) permeability.[15] The protective effects are linked to its potent antioxidant and anti-inflammatory activities within the central nervous system.

Modulation of Neuroinflammatory Pathways

Cerebral I/R injury triggers a potent inflammatory response and massive oxidative stress.[15][16] this compound counteracts these detrimental processes by inhibiting the pro-inflammatory NF-κB pathway and activating the Nrf2 pathway.[15] Activation of Nrf2 is crucial for cellular defense, as it upregulates the expression of various antioxidant and cytoprotective genes.[15][16] By modulating these pathways, this compound reduces the levels of pro-inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress, thereby averting neuroinflammation and neuronal damage.[15]

Other Therapeutic Activities

Beyond its anticancer, anti-inflammatory, and neuroprotective roles, this compound has been investigated for several other therapeutic applications:

-

Anti-Hepatitis C Virus (HCV) Activity: It demonstrates potent, pan-genotypic activity against HCV by inhibiting viral cell entry.[1][2]

-

Anti-hyperlipidemic Effects: this compound has been identified as a key compound responsible for the lipid-lowering effects of artichoke extracts.[14]

-

Anti-photoaging Properties: It can protect against skin photoaging by reducing ROS generation and the production of inflammatory cytokines in keratinocytes exposed to UVB radiation.[1][6]

-

Antiparasitic Activity: The compound has also shown activity against various parasites.[1][6]

Key Experimental Methodologies

The therapeutic effects of this compound have been elucidated using a range of standard and advanced experimental protocols.

-

Cell Viability and Cytotoxicity Assays:

-

Methodology: The most common methods are the MTT assay and the Cell Counting Kit-8 (CCK-8) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Example: To assess cytotoxicity in HCT116 colorectal cancer cells, cells were treated with this compound (0.1, 0.2, or 0.4 μg/mL) for 48 hours, and viability was determined using an MTT assay.[4]

-

-

Apoptosis Analysis:

-

Methodology: Apoptosis is typically quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells. Caspase activity can be measured using specific kits like the Muse™ Multi-Caspase Kit.[4]

-

Example: H1975 and H460 lung cancer cells were treated with this compound, stained with Annexin-V/FITC, and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[9]

-

-

Protein Expression and Pathway Analysis (Western Blot):

-

Methodology: This technique is used to detect and quantify specific proteins in cell lysates. Cells are treated with this compound, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., p-JNK, STAT3, EGFR, cleaved caspase-3) and their phosphorylated forms. Secondary antibodies conjugated to an enzyme or fluorophore are used for detection.

-

Example: To confirm the inhibition of the STAT3 pathway in CRC cells, HCT116 cells were treated with this compound in a time- and dose-dependent manner. The expression levels of total STAT3 and phospho-STAT3 were then determined by Western blotting.[6]

-

-

In Vivo Animal Models:

-

Methodology: To evaluate in vivo efficacy, xenograft models are commonly used. Human cancer cells are implanted into immunocompromised mice or zebrafish embryos. Once tumors are established, animals are treated with this compound or a vehicle control. Tumor growth is monitored over time. For neuroprotection studies, cerebral ischemia is induced in rodents (e.g., via middle cerebral artery occlusion, MCAO), followed by treatment with this compound to assess outcomes like infarct volume.[6][10][15]

-

Example: The in vivo effectiveness against multiple myeloma was assessed using a xenograft tumor zebrafish model.[10]

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this review.

References

- 1. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of this compound on human melanoma progression by targeting MAPK, NF-κB, and Nrf-2 signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Suppresses Cell Proliferation by Inducing Mitophagy through p38 MAPK-Mediated Mitochondrial ROS Generation in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound inhibits lung cancer proliferation by targeting EGFR/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 10. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro anti-inflammatory effects of this compound, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.skku.edu [pure.skku.edu]

- 14. The Phytochemical Ingredients and Therapeutic Potential of Cynara scolymus L. - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 15. This compound Averts the Oxidative Stress and Neuroinflammation in Ischemic/Reperfusion Injury Through the Modulation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Attenuation of c-Myc Signaling by Cynaropicrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers. Consequently, the direct or indirect inhibition of c-Myc represents a significant therapeutic strategy. Cynaropicrin, a sesquiterpene lactone primarily found in artichoke, has emerged as a potent natural compound with demonstrated anti-cancer activities. This document provides a detailed technical overview of the molecular mechanisms through which this compound exerts its effects on the c-Myc signaling pathway. Recent studies have established that this compound reduces c-Myc expression and transcriptional activity by modulating key upstream regulatory pathways, including STAT3, AKT, and ERK1/2.[1][2][3][4] This guide consolidates the current quantitative data, details the underlying experimental protocols, and visualizes the involved molecular pathways to serve as a comprehensive resource for oncology researchers and drug development professionals.

Mechanism of Action: this compound's Impact on c-Myc

This compound's anti-cancer effects are multifaceted, but its impact on the c-Myc signaling axis is a critical component of its efficacy, particularly in hematological malignancies like multiple myeloma.[1][2] The primary mechanism is not direct binding to c-Myc but rather the suppression of its expression and transcriptional output through the downregulation of several upstream signaling cascades that converge on c-Myc regulation.

Research shows that this compound dose-dependently reduces both the expression and the transcriptional activity of c-Myc in cancer cells.[1][3] This effect is strongly associated with the significant downregulation of crucial upstream regulators:

-

STAT3 (Signal Transducer and Activator of Transcription 3): this compound inhibits the phosphorylation and nuclear translocation of STAT3, a key transcription factor known to drive c-Myc expression.[5][6]

-

AKT (Protein Kinase B): The pro-survival PI3K/AKT pathway, which often promotes c-Myc stability and function, is attenuated by this compound.[1][4]

-

ERK1/2 (Extracellular Signal-regulated Kinases 1/2): As a component of the MAPK pathway, ERK1/2 signaling is frequently hyperactivated in cancer and contributes to c-Myc expression. This compound has been shown to suppress this pathway.[1][2][7]

By inhibiting these central signaling nodes, this compound effectively cuts off the activating signals required for c-Myc transcription and protein function, leading to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][2][8]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of this compound's action on the c-Myc signaling pathway, based on current literature.

References

- 1. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Anti-Hyperlipidemic Potential of Cynaropicrin: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of cardiovascular diseases, the leading cause of mortality worldwide. The quest for novel and effective therapeutic agents to manage hyperlipidemia has led to a growing interest in natural compounds. Cynaropicrin, a sesquiterpene lactone predominantly found in artichoke (Cynara scolymus L.), has emerged as a promising candidate due to its various reported pharmacological activities, including anti-inflammatory and hepatoprotective effects.[1][2] This technical guide provides an in-depth exploration of the anti-hyperlipidemic effects of this compound, consolidating available preclinical data, outlining detailed experimental methodologies, and illustrating the proposed molecular mechanisms of action. While research on the pure compound is still emerging, this paper aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Effects of this compound and Artichoke Extracts on Lipid Profiles

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and related extracts on lipid parameters. It is important to note that while data for pure this compound is available from an acute hyperlipidemia model, data from a chronic model is currently available for an artichoke bract extract, which is rich in this compound and other bioactive compounds.

Table 1: Effects of Pure this compound on Serum Triglycerides in an Acute Hyperlipidemia Mouse Model [3]

| Treatment Group | Dose (mg/kg, p.o.) | Time Point (post olive oil administration) | Serum Triglyceride Level (mg/dL) | % Inhibition of Triglyceride Elevation |

| Control (Olive Oil) | - | 2 hours | 235.4 ± 25.7 | - |

| This compound | 50 | 2 hours | 150.2 ± 18.9 | 36.2% |

| This compound | 100 | 2 hours | 125.6 ± 15.3 | 46.6% |

| Clofibrate (Reference) | 100 | 2 hours | 130.1 ± 17.1 | 44.7% |

| p < 0.05, *p < 0.01 vs. Control group. | ||||

| Data adapted from Shimoda et al., 2003.[3] |

Table 2: Effects of Aqueous Artichoke Bract Extract (AE) on Plasma and Liver Lipids in a Chronic High-Fat, High-Sucrose Diet (HFSD) Mouse Model (8 weeks) [4]

| Parameter | Control (HFSD) | AE (200 mg/kg) | Fenofibrate (4 mg/kg) |

| Plasma Lipids | |||

| Total Cholesterol (mg/dL) | 196.8 ± 10.2 | 93.3 ± 5.1 | 95.6 ± 4.8 |

| Triglycerides (mg/dL) | 156.8 ± 8.5 | 88.4 ± 4.9 | 88.5 ± 5.2 |

| LDL-Cholesterol (mg/dL) | 87.1 ± 4.5 | 47.6 ± 2.5 | 47.6 ± 2.9 |

| HDL-Cholesterol (mg/dL) | 41.5 ± 2.1 | 51.2 ± 2.8 | 52.0 ± 3.1** |

| Liver Lipids | |||

| Total Cholesterol (mg/g tissue) | 15.2 ± 0.8 | 11.4 ± 0.6 | 10.7 ± 0.5 |

| Triglycerides (mg/g tissue) | 86.6 ± 4.7 | 61.8 ± 3.3 | 60.1 ± 3.1 |

| p < 0.001, *p < 0.01 vs. Control (HFSD) group. | |||

| Data adapted from a study on artichoke bract extract, which contains this compound.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-hyperlipidemic effects.

In Vivo Model: Acute Hyperlipidemia (Olive Oil-Loaded Mice)

This protocol is based on the methodology described by Shimoda et al. (2003).[3]

-

Animals: Male ddY mice (5 weeks old) are used. They are housed in a controlled environment (23 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) and allowed free access to a standard laboratory diet and water.

-

Acclimatization: Mice are acclimatized for at least one week before the experiment.

-

Fasting: Prior to the experiment, mice are fasted for 6 hours but allowed free access to water.

-

Treatment Administration:

-

The test substance, this compound (dissolved in 0.5% carboxymethylcellulose-Na solution), is administered orally (p.o.) at doses of 50 and 100 mg/kg body weight.

-

The control group receives the vehicle (0.5% carboxymethylcellulose-Na solution) only.

-

A positive control group is administered Clofibrate (100 mg/kg, p.o.).

-

-

Induction of Hyperlipidemia: Thirty minutes after the administration of the test substances, olive oil (10 mL/kg) is administered orally to all mice to induce an acute elevation in serum triglycerides.

-

Blood Collection: Two hours after the olive oil administration, blood is collected from the vena cava under light ether anesthesia.

-

Biochemical Analysis:

-

The collected blood is centrifuged at 3000 rpm for 15 minutes to obtain serum.

-

Serum triglyceride levels are determined using a commercial enzymatic assay kit.

-

In Vivo Model: Chronic Hyperlipidemia (High-Fat Diet-Induced)

This is a representative protocol for a chronic hyperlipidemia model.

-

Animals: Male C57BL/6J mice (6-8 weeks old) are used. They are housed under standard laboratory conditions.

-

Diet:

-

The control group is fed a standard chow diet (e.g., 10% kcal from fat).

-

The hyperlipidemic model group is fed a high-fat diet (HFD), for example, a diet with 60% kcal from fat, for a period of 8-12 weeks to induce obesity and hyperlipidemia.

-

-

Treatment Administration:

-

Following the induction of hyperlipidemia, mice are divided into groups.

-

The vehicle control group continues on the HFD and receives the vehicle (e.g., 0.5% carboxymethylcellulose-Na) daily via oral gavage.

-

The treatment group receives this compound (at a specified dose, e.g., 50 mg/kg/day) dissolved in the vehicle, administered daily via oral gavage for a period of 4-8 weeks.

-

A positive control group may be included, receiving a standard-of-care drug like Fenofibrate.

-

-

Monitoring: Body weight and food intake are monitored weekly throughout the study.

-

Sample Collection: At the end of the treatment period, mice are fasted overnight. Blood is collected via cardiac puncture, and liver tissue is excised, weighed, and snap-frozen in liquid nitrogen.

-

Biochemical Analysis:

-

Serum Lipids: Serum is separated by centrifugation, and levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using commercial enzymatic kits.

-

Liver Lipids: A portion of the liver tissue is homogenized, and lipids are extracted. Hepatic total cholesterol and triglyceride content are then quantified using commercial kits.

-

In Vitro Model: Lipid Accumulation in HepG2 Cells

This protocol describes a common in vitro model to study the direct effects of compounds on hepatocyte lipid accumulation.

-

Cell Culture: Human hepatoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Lipid Accumulation:

-

HepG2 cells are seeded in 6-well or 12-well plates.

-

To induce steatosis, the culture medium is replaced with serum-free DMEM containing a mixture of oleic acid and palmitic acid (e.g., in a 2:1 molar ratio at a final concentration of 1 mM) for 24 hours.

-

-

Treatment:

-

In the treatment groups, cells are co-incubated with the fatty acid mixture and various non-cytotoxic concentrations of this compound.

-

-

Quantification of Lipid Accumulation (Oil Red O Staining):

-

After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

The fixed cells are then stained with a freshly prepared Oil Red O working solution for 30 minutes.

-

After staining, the cells are washed with water, and the stained lipid droplets are visualized and imaged using a microscope.

-

For quantification, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm. The absorbance is proportional to the amount of intracellular lipid.

-

Mechanistic Assays

-

Sample Preparation: HepG2 cells are treated with this compound for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

The membrane is then incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated AMPK to total AMPK is calculated.

-

Principle: The activity of HMGCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

-

Procedure:

-

A reaction mixture is prepared containing potassium phosphate buffer, NADPH, and HMG-CoA.

-

The reaction is initiated by the addition of a source of HMGCR enzyme (e.g., rat liver microsomes or a purified recombinant enzyme).

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

To test the inhibitory effect of this compound, the compound is pre-incubated with the enzyme before the addition of the substrate, HMG-CoA. The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of this compound.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for the Anti-Hyperlipidemic Effect of this compound

The primary proposed mechanism for the lipid-lowering effects of this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Caption: Proposed mechanism of this compound's anti-hyperlipidemic action via AMPK activation.

Experimental Workflow for In Vivo Chronic Hyperlipidemia Study

This diagram illustrates the key steps in a typical preclinical study evaluating the long-term effects of this compound on diet-induced hyperlipidemia.

Caption: Workflow for a chronic high-fat diet-induced hyperlipidemia study in mice.

Logical Relationship of AMPK-Mediated Lipid Regulation

This diagram shows the logical downstream consequences of AMPK activation on the key pathways of lipid synthesis and breakdown.

Caption: Logical flow of AMPK's role in regulating lipid synthesis and oxidation pathways.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound possesses significant anti-hyperlipidemic properties. The acute in vivo data in an olive oil-loaded mouse model demonstrates a clear dose-dependent reduction in serum triglycerides.[3] While studies on the pure compound in chronic hyperlipidemia models are lacking, research on artichoke extracts rich in this compound indicates a strong potential for improving plasma and hepatic lipid profiles in the long term, likely through the modulation of key metabolic signaling pathways.[4]

The proposed mechanism of action, centered on the activation of AMPK, provides a solid foundation for further investigation. Activation of AMPK is a well-established therapeutic target for metabolic disorders, as it orchestrates a shift from energy storage (lipogenesis) to energy expenditure (fatty acid oxidation). Future research should focus on unequivocally demonstrating the direct activation of AMPK by pure this compound in hepatocytes and elucidating the downstream consequences on SREBP-2 processing, HMG-CoA reductase activity, and the expression of genes involved in fatty acid metabolism.

Furthermore, conducting comprehensive in vivo studies with pure this compound in a high-fat diet-induced obesity model is a critical next step. Such studies would provide invaluable data on its long-term efficacy and safety, and would be essential for its potential development as a novel therapeutic agent for the management of hyperlipidemia and associated metabolic diseases. The information and protocols provided in this guide offer a robust framework for designing and executing these pivotal future experiments.

References